2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring and a pyrrolidine ring, making it structurally unique and potentially useful in a range of applications.
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDCCFFIOYIWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Stepwise Nucleophilic Substitution
The most empirically supported method involves sequential nucleophilic substitutions starting from 4-aminopiperidine and pyrrolidine.
Synthesis of 2-Chloro-1-(4-aminopiperidin-1-yl)ethan-1-one
4-Aminopiperidine reacts with chloroacetyl chloride under anhydrous conditions to form the chloro intermediate. A base such as triethylamine neutralizes HCl, driving the reaction forward:
$$
\text{4-Aminopiperidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{2-Chloro-1-(4-aminopiperidin-1-yl)ethan-1-one} + \text{HCl}
$$
Key Parameters :
- Solvent : Dichloromethane (anhydrous)
- Temperature : 0–5°C (initial), room temperature (stirring)
- Yield : ~70% after purification via silica gel chromatography
Displacement with Pyrrolidine
The chloro intermediate undergoes nucleophilic substitution with pyrrolidine in dimethylformamide (DMF) at elevated temperatures:
$$
\text{2-Chloro-1-(4-aminopiperidin-1-yl)ethan-1-one} + \text{Pyrrolidine} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Target Compound} + \text{KCl}
$$
Optimization Insights :
Catalytic and Thermodynamic Considerations
Lewis Acid Catalysis
Friedel-Crafts acylation using AlCl₃ accelerates chloroacetyl chloride activation:
$$
\text{4-Aminopiperidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Intermediate} \quad (\text{Yield: 68%})
$$
Thermodynamic Data :
- Activation Energy : ~50 kJ/mol (DFT calculations).
- Side Reactions : Over-acylation mitigated by stoichiometric control.
Palladium-Mediated Coupling
Adapting methodologies from triazine synthesis, a PdCl₂(dppf)-catalyzed cross-coupling could theoretically link pre-functionalized piperidine and pyrrolidine units:
$$
\text{Piperidine-Br} + \text{Pyrrolidine-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$
Limitations :
Analytical Characterization
Industrial-Scale Production
Batch Process Optimization
Large-Scale Parameters :
| Parameter | Condition |
|---|---|
| Reactor Volume | 500 L (stainless steel) |
| Temperature Control | Jacketed heating/cooling system |
| Purification | Fractional distillation |
| Annual Output | 1.2 metric tons |
Cost Drivers :
- Chloroacetyl chloride procurement (~$120/kg).
- Solvent recycling (DMF recovery ≥90%).
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exhibits potential as a therapeutic agent for central nervous system disorders. Its structure suggests that it may act as a modulator for neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study:
A study published in Bioorganic & Medicinal Chemistry explored the synthesis of analogs of this compound, demonstrating its efficacy as an analgesic for neuropathic pain through modulation of nociceptin/orphanin FQ receptors . The findings suggest that compounds with similar structures could be developed for treating chronic pain conditions.
Antidepressant Activity
The compound's ability to influence neurotransmitter levels positions it as a candidate for antidepressant development. Research into related piperidine derivatives has shown promise in alleviating symptoms of depression by enhancing serotonin and norepinephrine signaling.
Case Study:
In a clinical trial assessing the effects of similar piperidine compounds on mood disorders, participants reported significant improvements in depressive symptoms after treatment, suggesting a viable pathway for further exploration with 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one .
The structural features of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one make it an attractive candidate for drug development targeting various conditions:
Metabolic Disorders
Emerging research suggests that compounds similar to this one may inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits for conditions such as type 2 diabetes and obesity.
Case Study:
A patent application highlighted the use of related compounds in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome . This opens avenues for further investigation into the application of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in metabolic health.
Mechanism of Action
The mechanism by which 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(4-Ethylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(4-Phenylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various research applications.
Biological Activity
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1170198-13-6, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₁₁H₁₈N₃O
- Molecular Weight : 198.28 g/mol
- CAS Number : 1170198-13-6
Biological Activity Overview
The compound exhibits various biological activities, primarily as a potential therapeutic agent in neuropharmacology and oncology. Its structure suggests interactions with neurotransmitter systems and possible inhibitory effects on certain enzymes.
The biological activity of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is attributed to its interaction with specific receptors and enzymes. It is hypothesized to function as a modulator of neurotransmitter release and may inhibit certain protein kinases involved in cancer progression.
Neuropharmacological Studies
Research indicates that derivatives of piperidine compounds can enhance cognitive functions and exhibit neuroprotective effects. For instance, studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .
Table 1: Summary of Neuropharmacological Effects
Oncological Applications
The compound has been explored for its potential in cancer therapies, particularly through the inhibition of specific kinases like PLK4 (Polo-like kinase 4). Inhibitors of PLK4 have shown promise in reducing tumor growth in preclinical models .
Table 2: Oncological Activity of Piperidine Derivatives
| Study Reference | Compound Tested | Cancer Type | Effect Observed |
|---|---|---|---|
| Justia Patents | PLK4 inhibitors | Various tumors | Reduced cell proliferation |
| PMC7659979 | GSK-3β inhibitors | Breast cancer | Improved metabolic stability |
Safety and Toxicology
While the compound shows promise, it is essential to consider its safety profile. According to PubChem, it is classified as harmful if swallowed and may cause skin irritation . Further toxicological studies are necessary to establish safe dosage ranges for therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for structural confirmation of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one?
- Methodology :
- 1H and 13C NMR : Assign peaks based on characteristic shifts for piperidine (δ ~2.5–3.5 ppm for N–CH2 groups) and pyrrolidine (δ ~1.8–2.2 ppm for ring protons). Compare with analogs like 1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one, where pyrrolidine protons appear at δ 1.90 (4H) and morpholine protons at δ 3.48–3.69 (8H) .
- IR Spectroscopy : Identify the carbonyl stretch (amide CO) near 1635 cm⁻¹ and tertiary amine stretches (C–N) around 1250 cm⁻¹ .
- Elemental Analysis : Verify purity (>95%) by matching experimental C, H, N, and O percentages with theoretical values (e.g., C: ~60%, N: ~14% for related structures) .
Q. How should researchers handle this compound safely given limited toxicological data?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor stability using periodic HPLC or TLC .
Q. What synthetic routes are feasible for this compound?
- Synthesis Strategies :
- Amide Coupling : React 4-aminopiperidine with a pyrrolidine-containing carbonyl precursor using EDCI/HOBt or similar coupling agents. Optimize reaction time/temperature (e.g., 24 hr at 25°C in DMF) .
- Reductive Amination : Condense ketone intermediates with amines under hydrogenation (e.g., Pd/C, H2) or NaBH4 conditions. Monitor reaction progress via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for piperidine-pyrrolidine derivatives?
- Analytical Approach :
- Solubility Screening : Test in polar (water, DMSO) and nonpolar solvents (DCM, ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis. For example, analogs like 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone show limited aqueous solubility (<1 mg/mL) but high DMSO solubility (>50 mg/mL) .
- Co-solvent Systems : Use water-miscible solvents (e.g., PEG-400) to enhance solubility for in vitro assays. Validate via dynamic light scattering (DLS) to detect aggregation .
Q. What strategies are effective for predicting the biological activity of this compound?
- Computational Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. Compare with structurally similar compounds (e.g., PF-00734200, a DPP-IV inhibitor with piperidine-pyrrolidine motifs) .
- QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays (e.g., enzyme inhibition) .
Q. How can stability under varying pH conditions be systematically evaluated?
- Experimental Design :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hr. Analyze degradation products via LC-MS/MS. For example, related morpholine derivatives degrade rapidly at pH <3, forming hydrolysis byproducts .
- Kinetic Analysis : Calculate half-life (t½) and activation energy (Ea) using Arrhenius plots. Correlate stability with electron-withdrawing/donating substituents on the piperidine ring .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles of piperidine derivatives?
- Critical Analysis Framework :
- Dose-Dependency : Compare LD50 values across studies. For example, acute oral toxicity in rodents ranges from 300–2000 mg/kg for similar compounds, influenced by substituent electronegativity .
- Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect reactive metabolites (e.g., N-oxides) that may explain hepatotoxicity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
